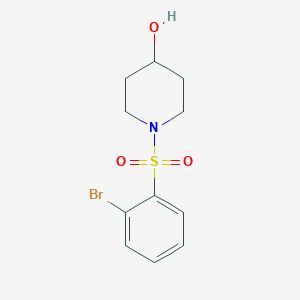
1-((2-Bromophenyl)sulfonyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Bromophenyl)sulfonyl)piperidin-4-ol is a chemical compound characterized by the presence of a piperidine ring substituted with a bromobenzenesulfonyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Oxidation: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(2-aminobenzenesulfonyl)piperidin-4-ol.
Oxidation: 1-(2-Bromobenzenesulfonyl)piperidin-4-one.
Reduction: 1-(2-Bromobenzenesulfanyl)piperidin-4-ol.
Wissenschaftliche Forschungsanwendungen
1-((2-Bromophenyl)sulfonyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorobenzenesulfonyl)piperidin-4-ol
- 1-(2-Fluorobenzenesulfonyl)piperidin-4-ol
- 1-(2-Iodobenzenesulfonyl)piperidin-4-ol
Comparison: 1-((2-Bromophenyl)sulfonyl)piperidin-4-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C11H14BrNO3S |
|---|---|
Molekulargewicht |
320.20 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO3S/c12-10-3-1-2-4-11(10)17(15,16)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8H2 |
InChI-Schlüssel |
MRIPHWKHKOONFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















